molecular formula C13H22O3 B7771451 (-)-Isoborneolacetic acid

(-)-Isoborneolacetic acid

Cat. No. B7771451
M. Wt: 226.31 g/mol
InChI Key: JCOFTFYOJOBBQY-DXLKZPDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Isoborneolacetic acid is a useful research compound. Its molecular formula is C13H22O3 and its molecular weight is 226.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality (-)-Isoborneolacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-Isoborneolacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • GMO Detection in Food and Feed : A study by Wang et al. (2015) discusses the loop-mediated isothermal amplification (LAMP) technique for detecting genetically modified (GM) contents in plant-derived food samples. This technique's applicability in screening GM plant events could be indirectly relevant to the study of (-)-Isoborneolacetic acid in agricultural contexts (Wang et al., 2015).

  • Inhibition of Soil Microorganisms by Isothiocyanates : Research by Smith & Kirkegaard (2002) on the effect of 2-phenylethyl isothiocyanate on soil microorganisms could provide context for understanding the interaction of similar compounds, like (-)-Isoborneolacetic acid, with soil ecosystems (Smith & Kirkegaard, 2002).

  • Analytical Method for β-Adrenoceptor Agonist Quantification : A study by Zhou et al. (2017) develops a method for determining isoproterenol in rat plasma. While not directly related, the analytical techniques used here could be applicable to the analysis of (-)-Isoborneolacetic acid in biological samples (Zhou et al., 2017).

  • Synthesis and Reactivity of Aryl-Acyloxyacrylamides : Research by Basso et al. (2009) on the condensation of arylacetic acids and isocyanides might provide insight into chemical processes similar to those involving (-)-Isoborneolacetic acid (Basso et al., 2009).

  • Transcriptomics in Food Microbiology : The study by Lamas et al. (2019) on transcriptomic techniques in food microbiology could offer a broader understanding of the molecular biology techniques applicable to the study of compounds like (-)-Isoborneolacetic acid (Lamas et al., 2019).

  • Pesticides Sorption on Organic Sorbents : Research by Ćwieląg-Piasecka et al. (2018) explores the sorption of pesticides on humic acid and biochar, which might provide insights into the environmental interactions of similar compounds (Ćwieląg-Piasecka et al., 2018).

  • Detection of Foodborne Pathogens : A study by Law et al. (2015) discusses rapid detection methods for foodborne pathogens, which could be relevant for the safety assessment of foods containing or treated with (-)-Isoborneolacetic acid (Law et al., 2015).

properties

IUPAC Name

2-[(1R,2S,3R,4R)-3-hydroxy-1,4,7,7-tetramethyl-2-bicyclo[2.2.1]heptanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3/c1-11(2)12(3)5-6-13(11,4)10(16)8(12)7-9(14)15/h8,10,16H,5-7H2,1-4H3,(H,14,15)/t8-,10-,12-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOFTFYOJOBBQY-DXLKZPDWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C(C2CC(=O)O)O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@](C1(C)C)([C@@H]([C@H]2CC(=O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Isoborneolacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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